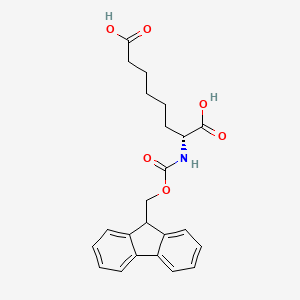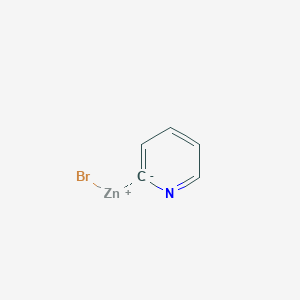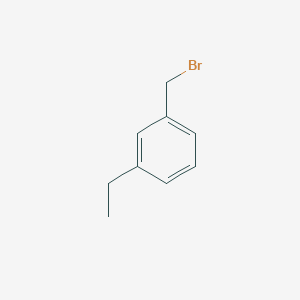
1-(Bromomethyl)-3-ethylbenzene
Übersicht
Beschreibung
1-(Bromomethyl)-3-ethylbenzene is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule consists of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties .
Synthesis Analysis
The synthesis of this compound can be achieved through the bromination of toluene under conditions suitable for a free radical halogenation . The bromination process involves the use of a bromine solution in carbon tetrachloride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 185.061 . Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical characteristics of matter that can be observed without changing the physical state of the matter .Wissenschaftliche Forschungsanwendungen
Materials Science Applications
- Fabrication of Crosslinked Polybenzimidazole Membranes : Crosslinkers containing bromomethyl groups, such as 1,3,5-tris(bromomethyl)benzene and 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, have been employed to covalently crosslink polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This approach enhances the membrane's durability, acid doping level, conductivity, and mechanical strength, demonstrating the crosslinkers' significance in improving fuel cell performance (Yang et al., 2018).
Organic Synthesis Enhancements
- One-pot Synthesis Catalyzed by N-halosulfonamides : N-halosulfonamides, including derivatives of bromoethylbenzene, have shown efficiency as catalysts in the one-pot synthesis of various organic compounds like aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones and 3,5,6-trisubstituted-1,2,4-triazines. These reactions proceed under solvent-free conditions, showcasing the role of bromomethylbenzenes in facilitating green and efficient synthetic pathways (Ghorbani‐Vaghei et al., 2011; Ghorbani‐Vaghei et al., 2015).
Catalysis
- Mesoporous EU-1 Zeolite for Ethylbenzene Hydroisomerization : The hydroisomerization of ethylbenzene, a process vital for maximizing xylene production, benefits from the use of mesoporous EU-1 zeolites. These zeolites, enhanced with significant volumes of intercrystalline mesoporosity, improve catalytic performance in ethylbenzene hydroisomerization due to their large surface area and accessible acid sites. This research underscores the potential of bromomethylbenzene derivatives in developing advanced catalysts for industrial applications (Mota et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The potential future directions for 1-(Bromomethyl)-3-ethylbenzene research include further investigation into its biochemical and physiological effects, as well as its potential applications in organic synthesis, peptide synthesis, and polymer synthesis. Macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . This suggests that this compound could potentially be used in the development of novel macrocyclic compounds.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-ethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZAFPGSNEQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216658-62-7 | |
| Record name | 1-(bromomethyl)-3-ethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

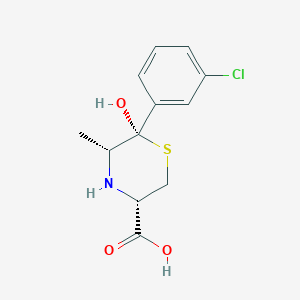
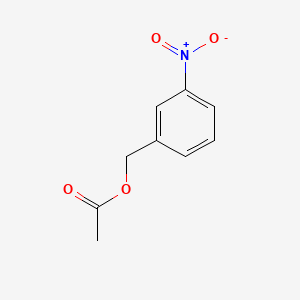
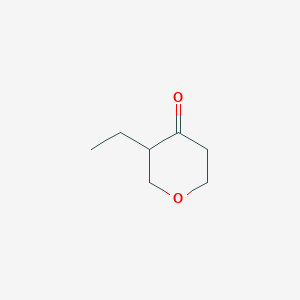
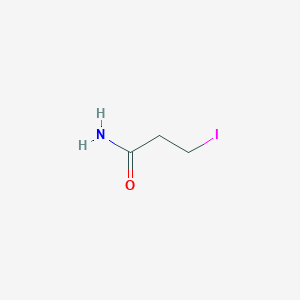
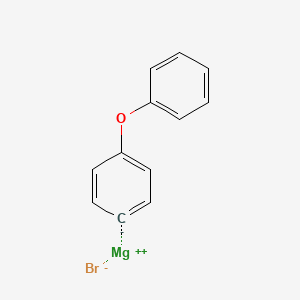
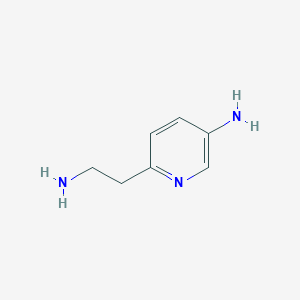
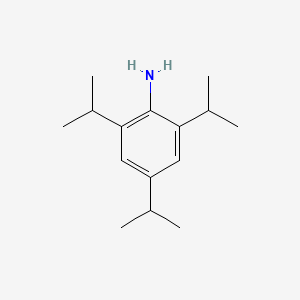
![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)
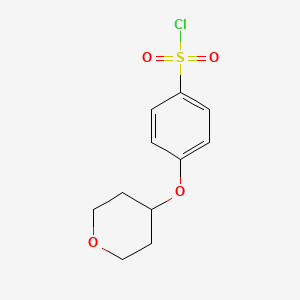
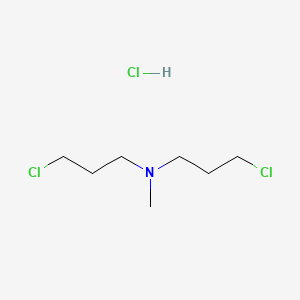
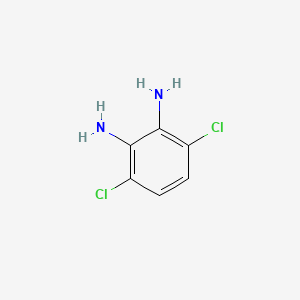
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
